![molecular formula C19H22N4O3S B2701423 2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole CAS No. 2176270-74-7](/img/structure/B2701423.png)
2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds is characterized by a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The specific molecular structure of “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving pyrazole-containing compounds are diverse and depend on the specific compound and reaction conditions . The specific chemical reactions involving “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-containing compounds can vary widely depending on the specific compound . The specific physical and chemical properties of “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Oxazole derivatives, which include the compound , have been found to exhibit antimicrobial activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial .
Anticancer Activity
Oxazole derivatives have also been found to exhibit anticancer activity . The specific mechanisms and targets of these compounds in cancer cells are still under investigation.
Antitubercular Activity
Oxazole derivatives have shown potential in antitubercular activity . This suggests that they could be used in the development of new treatments for tuberculosis.
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the treatment of conditions characterized by inflammation.
Antidiabetic Activity
Oxazole derivatives have shown potential in antidiabetic activity . This suggests that they could be used in the development of new treatments for diabetes.
Antiobesity Activity
Oxazole derivatives have shown potential in antiobesity activity . This suggests that they could be used in the development of new treatments for obesity.
Antioxidant Activity
Oxazole derivatives have shown potential in antioxidant activity . This suggests that they could be used in the development of new treatments for conditions characterized by oxidative stress.
Antiglaucomatous Activity
The compound “1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine” has been developed as an antiglaucomatous drug candidate . It exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with pyrazole-containing compounds can vary widely depending on the specific compound and its intended use . The specific safety and hazards of “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.
Zukünftige Richtungen
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The future directions for “2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole” are not available in the retrieved data.
Eigenschaften
IUPAC Name |
2-methyl-4-[4-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-14-20-19(13-26-14)15-5-7-17(8-6-15)27(24,25)23-10-3-4-16(12-23)18-9-11-22(2)21-18/h5-9,11,13,16H,3-4,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMDKSQCOYLIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)C4=NN(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)oxazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.